molecular formula C10H12BrF2N B1530218 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline CAS No. 1184637-63-5

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline

Cat. No. B1530218
M. Wt: 264.11 g/mol
InChI Key: CTQGARNFPUPOFX-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline, also known as 4-Bromo-N-F2E-2,6-dimethyl aniline, is a versatile organic compound that has seen a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 256.04 g/mol and a boiling point of 164.7°C. 4-Bromo-N-F2E-2,6-dimethyl aniline is a brominated aniline derivative that has been used in a variety of fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Electrochemical Oxidation and Dimerization

The electrochemical oxidation of 4-bromo-2,6-dimethylaniline has been investigated, revealing that it undergoes distinct oxidation processes depending on the acidity of the solution. At lower acid concentrations, it leads to the formation of a dimer, demonstrating its potential application in electrochemical synthesis and the study of reaction mechanisms under varying conditions (Arias, Brillas, & Costa, 1990).

Synthesis of Aromatic Organic Intermediates

The compound has been utilized in the synthesis of dimethyl-4-bromoiodobenzenes, which are valuable aromatic organic intermediates. These intermediates find applications across various fields, highlighting the compound's role in facilitating the production of chemically significant materials (Yu, 2008).

Reagent for Coupling N-Methylated Amino Acids

BroP, a reagent for coupling N-methylated amino acids, demonstrates the usefulness of bromo-substituted compounds in peptide synthesis. This application underlines the compound's importance in pharmaceutical and biochemical research (Coste, Dufour, Pantaloni, & Castro, 1990).

Spectrochemical Analysis of Electrogenerated Cation Radicals

The study of 4-bromo-N, N-dimethylaniline cation radical provides insight into the spectrochemical analysis of electrogenerated cation radicals. This research could contribute to a better understanding of reaction mechanisms and the development of analytical techniques in electrochemistry (Oyama & Higuchi, 2002).

Understanding Photochemical Reactions

Research into the photochemistry of haloanilines, including bromo-substituted derivatives, offers valuable information on the photophysical and photochemical behaviors of these compounds. Such studies are crucial for designing synthetic methods and understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni, & Albini, 2003).

properties

IUPAC Name

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2N/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4,9,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQGARNFPUPOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NCC(F)F)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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